molecular formula C7H7BrN2O B13222350 2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one

2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one

Cat. No.: B13222350
M. Wt: 215.05 g/mol
InChI Key: QUOQPOQMWQWHCI-UHFFFAOYSA-N
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Description

2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one is a chemical compound with the molecular formula C7H7BrN2O It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one typically involves the bromination of pyridine derivatives followed by amination. One common method involves the reaction of 5-bromopyridine with ethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(5-bromopyridin-2-yl)ethan-1-one
  • 2-Amino-1-(3-bromopyridin-2-yl)ethan-1-one
  • 2-Amino-1-(6-bromopyridin-3-yl)ethan-1-one

Uniqueness

2-Amino-1-(5-bromopyridin-3-yl)ethan-1-one is unique due to its specific bromination pattern on the pyridine ring, which influences its reactivity and interaction with other molecules. This distinct structure allows for selective modifications and applications in various research fields.

Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

2-amino-1-(5-bromopyridin-3-yl)ethanone

InChI

InChI=1S/C7H7BrN2O/c8-6-1-5(3-10-4-6)7(11)2-9/h1,3-4H,2,9H2

InChI Key

QUOQPOQMWQWHCI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)C(=O)CN

Origin of Product

United States

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